N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
The compound “N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), a carboxamide group (common in proteins and other bioactive molecules), and a benzyl group with chlorine and fluorine substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a benzyl group with halogen substituents, a tosyl group, and a carboxamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms . The tosyl group is a good leaving group and could be displaced in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carboxamide group and the potentially charged piperazine ring could confer water solubility to the molecule. The halogen substituents on the benzyl group could influence the molecule’s reactivity and electronic properties .Scientific Research Applications
Metabolic Studies and Drug Discovery
- Research on potent human immunodeficiency virus (HIV) integrase inhibitors has employed 19F-nuclear magnetic resonance (NMR) to support the selection of candidates for further development. This method helps in understanding the metabolism and disposition of complex molecules, which is crucial for drug discovery and development (Monteagudo et al., 2007).
Antitumor and Antimicrobial Activities
- Novel N-arylpyrazole-containing enaminones have been synthesized and shown to possess antitumor and antimicrobial activities. This demonstrates the potential of complex molecules in developing new therapeutic agents (Riyadh, 2011).
- A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized and exhibited cytotoxic effects on breast cancer cell lines, indicating the application of complex molecules in cancer research (Kelly et al., 2007).
Structural and Biological Evaluation
- The synthesis and structural characterization of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives have been conducted, showing potential as anticancer agents. This highlights the role of complex molecules in the design and evaluation of new drugs (Butler et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its biological activity. Given the presence of a piperazine ring and a carboxamide group, it’s possible that this compound could have pharmaceutical applications. Further studies would be needed to explore this potential .
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3S/c1-15-6-8-16(9-7-15)29(27,28)25(14-17-18(21)4-3-5-19(17)22)20(26)24-12-10-23(2)11-13-24/h3-9H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKGUQDNLUVKMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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